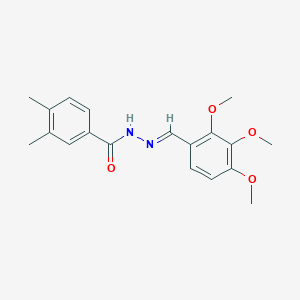![molecular formula C13H13NO4S B449491 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE](/img/structure/B449491.png)
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE is a chemical compound with the molecular formula C13H13NO4S and a molecular weight of 279.31162 g/mol This compound is known for its unique structure, which includes a thiophene ring, an amide linkage, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE can be achieved through several synthetic routes. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE involves its interaction with molecular targets and pathways within biological systems. The compound’s thiophene ring and amide linkage play crucial roles in its binding to specific enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may exhibit similar chemical reactivity and biological activities.
Amide-containing compounds: Compounds with amide linkages may have comparable binding properties and mechanisms of action.
Acetate esters: These compounds contain the acetate group and may undergo similar substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H13NO4S |
|---|---|
Molekulargewicht |
279.31g/mol |
IUPAC-Name |
[4-[(2-oxothiolan-3-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(15)18-10-4-2-9(3-5-10)12(16)14-11-6-7-19-13(11)17/h2-5,11H,6-7H2,1H3,(H,14,16) |
InChI-Schlüssel |
VQNPTKSXMAMOJD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'~2~,N'~5~-bis[3-(benzyloxy)benzylidene]-2,5-furandicarbohydrazide](/img/structure/B449410.png)
![4-(2-{[2-(BENZYLOXY)PHENYL]METHYLENE}HYDRAZINO)-N~1~-(3-BROMOPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449411.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![ethyl (2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449416.png)
![N'~1~,N'~4~-bis[1-(1-naphthyl)ethylidene]terephthalohydrazide](/img/structure/B449418.png)
![N-{3-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B449419.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-ethoxybenzohydrazide](/img/structure/B449420.png)
![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![ethyl (4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B449423.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)


![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
